![molecular formula C13H17NO4 B6340227 Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate CAS No. 92042-01-8](/img/structure/B6340227.png)
Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate” is a complex organic compound. It contains a benzodioxol group, which is a cyclic ether with a 1,3-benzodioxole core . It also has an amino group attached to a methylpropanoate group .
Molecular Structure Analysis
The molecule contains a total of 44 bonds, including 25 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), 1 tertiary amine (aliphatic), and 2 ethers .Physical And Chemical Properties Analysis
The average mass of the molecule is around 325.358 Da . More specific physical and chemical properties of “Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate” are not available in the literature I found.Aplicaciones Científicas De Investigación
Pharmacological Effects
- Nichols and Kostuba (1979) synthesized compounds related to Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate and evaluated their pharmacological effects in mice. These compounds, which are analogues of the psychotomimetic agent 3,4-(methylenedioxy)amphetamine (MDA), showed varying degrees of activity that depended on their molecular structure (Nichols & Kostuba, 1979).
Chemical Reactions and Synthesis
- Yavari et al. (2006) reported the use of methyl propiolate in reactions with aminophenols, leading to the formation of compounds including methyl 2-(1,3-benzodioxol-2-yl)acetate, which is structurally related to Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate (Yavari et al., 2006).
Polymer Research
- Erol, Gencer, and Gurler (2021) synthesized a monomer similar to Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate and used it in copolymer preparation. They conducted a comprehensive analysis of the polymer's properties, including thermal degradation kinetics and biological activity against various bacteria and fungi (Erol, Gencer, & Gurler, 2021).
Neuroprotective Agent Research
- Kim et al. (2002) studied KR-31543, a neuroprotective agent for ischemia-reperfusion damage, which contains a structure related to Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate. They examined its metabolism in rats, providing insights into its potential therapeutic applications (Kim et al., 2002).
Structural and Spectroscopic Studies
- Asiri et al. (2011) conducted structural analysis on a compound containing the 1,3-benzodioxole moiety, which is a part of Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate. Their research provided detailed insights into the molecular structure and properties of such compounds (Asiri et al., 2011).
Direcciones Futuras
The future directions for the study of “Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate” could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . This could potentially lead to the development of new anticancer agents.
Propiedades
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(13(15)16-2)6-14-7-10-3-4-11-12(5-10)18-8-17-11/h3-5,9,14H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCROSLVTPPBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC2=C(C=C1)OCO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

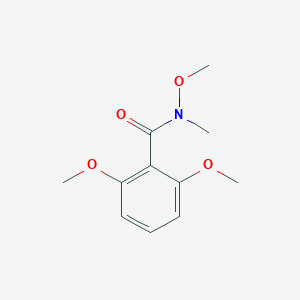
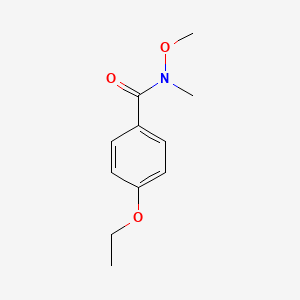
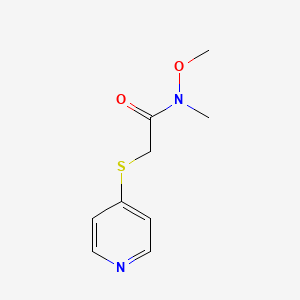
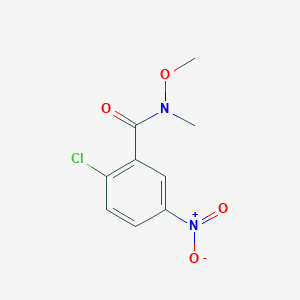
![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)
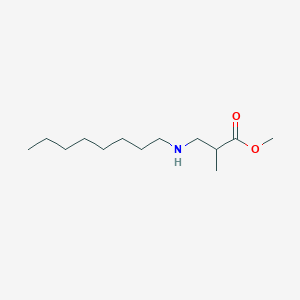
![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)
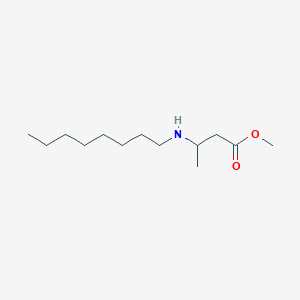
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)
![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)
![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)